molecular formula C26H23N5O5 B11122904 (2E)-N-[3-(1H-imidazol-1-yl)propyl]-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)prop-2-enamide

(2E)-N-[3-(1H-imidazol-1-yl)propyl]-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)prop-2-enamide

Cat. No.: B11122904
M. Wt: 485.5 g/mol
InChI Key: YYJWXGFTAYWOPA-HAVVHWLPSA-N
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Description

The compound (2E)-N-[3-(1H-imidazol-1-yl)propyl]-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a nitrophenyl group, and a furan ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(1H-imidazol-1-yl)propyl]-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)prop-2-enamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the nitrophenyl group, and the coupling of these intermediates with the furan ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its imidazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutics for various diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(1H-imidazol-1-yl)propyl]-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing cellular pathways. The furan ring adds to the compound’s stability and reactivity, allowing it to engage in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[3-(1H-imidazol-1-yl)propyl]-3-[5-(2-nitrophenyl)furan-2-yl]-2-(phenylformamido)prop-2-enamide
  • (2E)-N-[3-(1H-imidazol-1-yl)propyl]-3-[5-(4-nitrophenyl)furan-2-yl]-2-(phenylformamido)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-[3-(1H-imidazol-1-yl)propyl]-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)prop-2-enamide lies in its specific arrangement of functional groups. The position of the nitrophenyl group and the presence of the imidazole ring confer distinct chemical and biological properties, making it a valuable compound for research and application.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H23N5O5

Molecular Weight

485.5 g/mol

IUPAC Name

N-[(E)-3-(3-imidazol-1-ylpropylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H23N5O5/c32-25(19-6-2-1-3-7-19)29-23(26(33)28-12-5-14-30-15-13-27-18-30)17-22-10-11-24(36-22)20-8-4-9-21(16-20)31(34)35/h1-4,6-11,13,15-18H,5,12,14H2,(H,28,33)(H,29,32)/b23-17+

InChI Key

YYJWXGFTAYWOPA-HAVVHWLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NCCCN4C=CN=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCCN4C=CN=C4

Origin of Product

United States

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